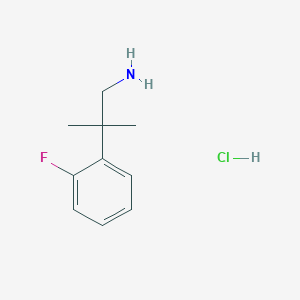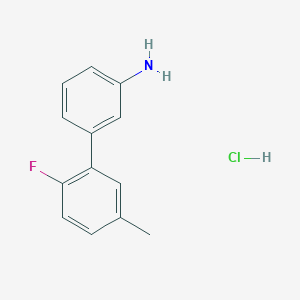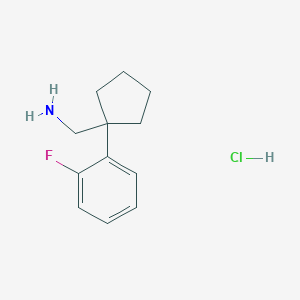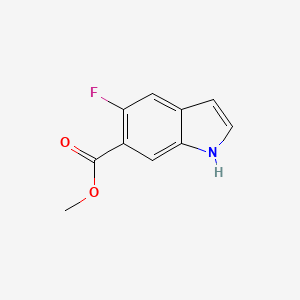
5-Fluoro-1H-indol-6-carboxilato de metilo
Descripción general
Descripción
“Methyl 5-fluoro-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-1H-indole-6-carboxylate” consists of a methyl ester group attached to the 6-carboxylate position of a 5-fluoro-1H-indole .Physical and Chemical Properties Analysis
“Methyl 5-fluoro-1H-indole-6-carboxylate” is a white to pale cream to cream to yellow to orange to brown crystalline powder . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .Aplicaciones Científicas De Investigación
Agentes Antivirales
5-Fluoro-1H-indol-6-carboxilato de metilo: se han sintetizado y evaluado derivados para sus actividades antivirales. Estos compuestos han mostrado efectos inhibitorios contra varios virus, incluyendo la influenza A y el virus Coxsackie B4. Los derivados son particularmente potentes, con valores de IC50 que indican un fuerte potencial antiviral .
Aplicaciones Antiinflamatorias
Los derivados del indol, incluyendo aquellos con la estructura del this compound, son conocidos por poseer propiedades antiinflamatorias. Estos compuestos se pueden usar para desarrollar nuevos medicamentos que se dirijan a las vías inflamatorias, proporcionando tratamientos potenciales para afecciones como la artritis y otras enfermedades inflamatorias crónicas .
Investigación Anticancerígena
El núcleo del indol es una característica común en muchas moléculas de fármacos sintéticos con actividad anticancerígena. Se pueden diseñar derivados del this compound para dirigirse a células cancerosas específicas, inhibir el crecimiento tumoral y utilizarse como agentes quimioterapéuticos. Su eficacia en el tratamiento del cáncer es un área de investigación en curso .
Actividad Antimicrobiana
Estos derivados del indol también exhiben propiedades antimicrobianas, lo que los convierte en candidatos para el desarrollo de nuevos antibióticos. Pueden ser efectivos contra una gama de patógenos bacterianos y fúngicos, abordando la creciente preocupación por la resistencia a los antibióticos .
Inhibición Enzimática
El this compound se utiliza como reactivo en la síntesis de inhibidores enzimáticos. Estos inhibidores pueden dirigirse a una variedad de enzimas, como las proteínas quinasas, que desempeñan funciones cruciales en numerosos procesos biológicos. La inhibición de estas enzimas puede conducir a nuevos tratamientos para enfermedades en las que la actividad enzimática está desregulada .
Inmunomodulación
Se han investigado los derivados del this compound por su papel como inmunomoduladores. Estos compuestos pueden potencialmente modular el sistema inmunitario, ofreciendo beneficios terapéuticos para enfermedades autoinmunes y mejorando la eficacia de las vacunas .
Mecanismo De Acción
Target of Action
Methyl 5-fluoro-1H-indole-6-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
Methyl 5-fluoro-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 5-fluoro-1H-indole-6-carboxylate, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
Methyl 5-fluoro-1H-indole-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Furthermore, Methyl 5-fluoro-1H-indole-6-carboxylate may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-fluoro-1H-indole-6-carboxylate involves its interactions with various biomolecules. This compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects downstream biological processes. For instance, Methyl 5-fluoro-1H-indole-6-carboxylate may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-fluoro-1H-indole-6-carboxylate may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to Methyl 5-fluoro-1H-indole-6-carboxylate in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 5-fluoro-1H-indole-6-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects may also be observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
Methyl 5-fluoro-1H-indole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence biological processes . Additionally, Methyl 5-fluoro-1H-indole-6-carboxylate may affect metabolic flux and the levels of key metabolites, thereby impacting cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 5-fluoro-1H-indole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For example, Methyl 5-fluoro-1H-indole-6-carboxylate may be transported into cells via specific membrane transporters, where it can exert its effects on cellular processes.
Subcellular Localization
Methyl 5-fluoro-1H-indole-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of Methyl 5-fluoro-1H-indole-6-carboxylate can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
methyl 5-fluoro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDODTXPAIMYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



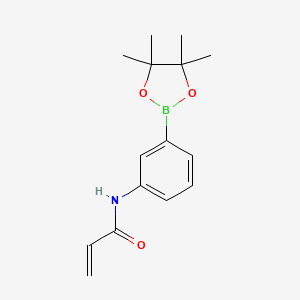

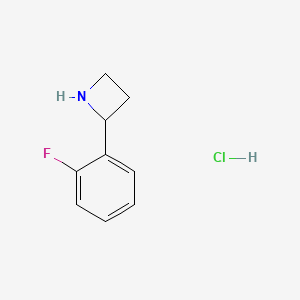
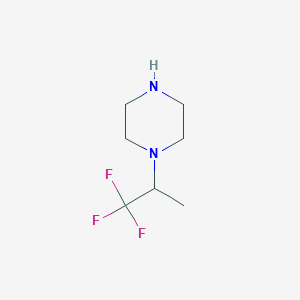

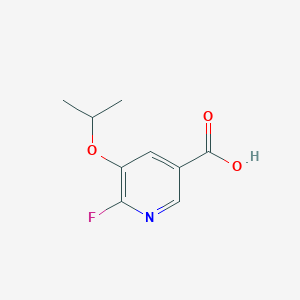
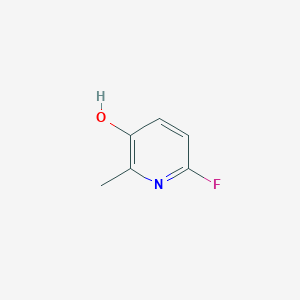
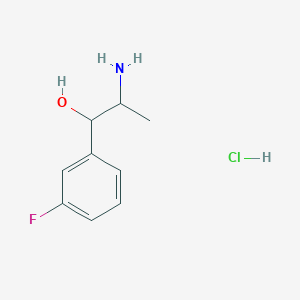
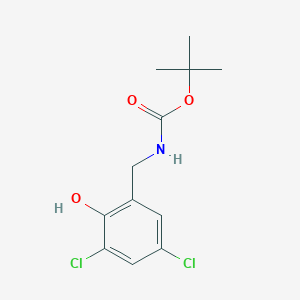
![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)
